

Basroparib: A Technical Guide to its Molecular Structure, Chemical Properties, and Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Basroparib (formerly STP1002) is an orally bioavailable, selective small-molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2, which are key components of the canonical Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in the pathogenesis of various cancers, most notably colorectal cancer (CRC) with mutations in the Adenomatous Polyposis Coli (APC) gene.[3][4] This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, and preclinical and clinical data on **Basroparib**, intended for professionals in the field of cancer research and drug development.

Molecular Structure and Chemical Properties

Basroparib is a complex heterocyclic molecule with the systematic IUPAC name 5-[4-[2,6-difluoro-4-(2-methoxyethoxy)phenyl]piperazin-1-yl]-3-methyl-6H-1,2,3-triazolo[4,5-d]pyrimidin-7-one.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	5-[4-[2,6-difluoro-4-(2-methoxyethoxy)phenyl]piperazin-1-yl]-3-methyl-6H-1,2,3-triazolo[4,5-d]pyrimidin-7-one	[1]
Molecular Formula	C18H21F2N7O3	[1]
Molecular Weight	421.4 g/mol	[1]
SMILES	CN1C2=C(C(=O)NC(=N2)N3C CN(CC3)C4=C(C=C(C=C4F)O CCOC)F)N=N1	[1]
CAS Number	1858179-75-5	[1]

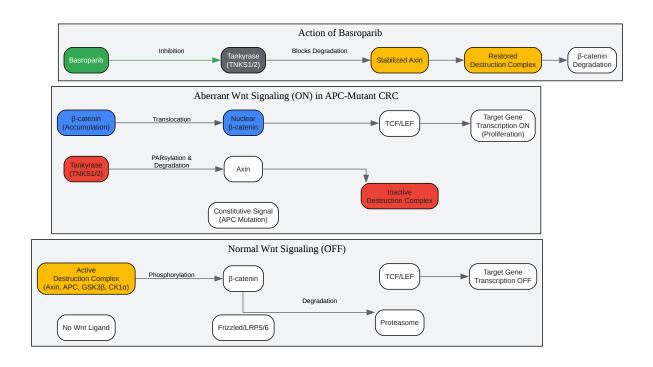
Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway

Basroparib exerts its anti-neoplastic effects by selectively inhibiting the enzymatic activity of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[2] These enzymes are members of the poly (ADP-ribose) polymerase (PARP) family and play a crucial role in the degradation of Axin, a key component of the β -catenin destruction complex.[3][4]

In cancers with a hyperactive Wnt/ β -catenin pathway, often due to APC mutations, the destruction complex is unable to effectively target β -catenin for proteasomal degradation.[4] This leads to the accumulation of β -catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of oncogenes.

By inhibiting tankyrases, **Basroparib** stabilizes Axin levels, thereby promoting the assembly and activity of the β -catenin destruction complex.[2] This leads to increased phosphorylation and subsequent degradation of β -catenin, ultimately downregulating Wnt/ β -catenin signaling and inhibiting the proliferation of cancer cells.[2]





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Caption: Mechanism of Action of **Basroparib** in the Wnt/β-catenin Signaling Pathway.

Preclinical Data In Vitro Efficacy

Basroparib has demonstrated potent and selective inhibition of tankyrase enzymes in biochemical assays.



Target	IC50 (nM)	Reference
TNKS1	5.8	[4]
TNKS2	3.2	[4]

In cell-based assays, **Basroparib** effectively inhibited the growth of APC-mutant colorectal cancer cell lines by stabilizing Axin and antagonizing the Wnt/β-catenin pathway.[2]

In Vivo Efficacy

In xenograft models using APC-mutant colorectal cancer cell lines, orally administered **Basroparib** resulted in significant, dose-dependent tumor growth inhibition of up to 64%.[4] The anti-tumor efficacy was also confirmed in patient-derived xenograft (PDX) models of APC-mutant colorectal cancer.[2] Notably, **Basroparib** did not exhibit the on-target gastrointestinal toxicity that has been observed with other tankyrase inhibitors.[2]

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs indicated that **Basroparib** has a favorable profile for once-daily oral administration.[2]

Clinical Data: Phase 1 Trial (NCT04505839)

A first-in-human, open-label, multicenter, dose-escalation Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Basroparib** in patients with advanced-stage solid tumors.[3][5]

Study Design and Patient Population



Parameter	Description	Reference
Study Design	"3+3" Dose Escalation	[5]
Dosing Regimen	Orally, once daily for 21 days, followed by a 7-day rest period (28-day cycle)	[5]
Dose Levels	30 mg to 360 mg	[5]
Patient Population	25 patients with advanced- stage solid tumors (23 with colorectal cancer)	[5]

Safety and Tolerability

Basroparib was generally well-tolerated. No dose-limiting toxicities were observed, and the most common treatment-related adverse events were mild to moderate fatigue and nausea.[5] The maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) was determined to be 360 mg once daily.[5]

Pharmacokinetics

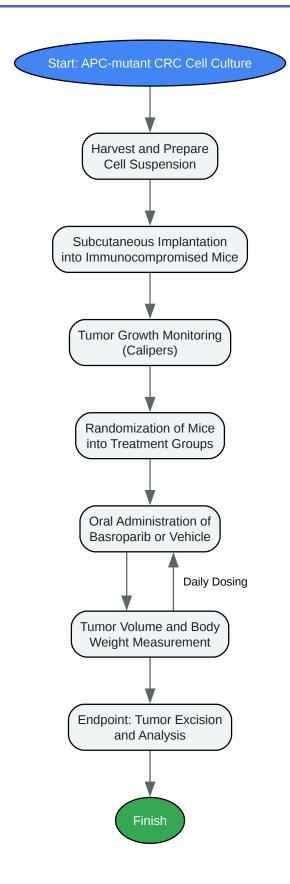
The pharmacokinetic profile of **Basroparib** showed that drug exposure increased with dose, but in a less than proportional manner.[5]

Preliminary Efficacy

Among the 17 evaluable patients, 4 (23.5%) achieved stable disease.[5]

Experimental Protocols In Vivo Xenograft Tumor Model





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Caption: Workflow for a preclinical xenograft study of **Basroparib**.



A detailed protocol for establishing and utilizing a colorectal cancer xenograft model is as follows:

- Cell Culture: APC-mutant human colorectal cancer cell lines (e.g., SW480, HCT-116) are cultured in appropriate media and conditions.
- Cell Preparation: Cells are harvested, washed, and resuspended in a suitable vehicle (e.g., PBS or Matrigel) at a concentration of approximately 1-5 x 10^6 cells per $100-200 \mu L$.
- Animal Model: Female athymic nude mice (6-8 weeks old) are used.
- Tumor Implantation: The cell suspension is injected subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- Drug Administration: Basroparib is administered orally, typically once daily, at various dose levels. The control group receives the vehicle.
- Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition.
- Pharmacodynamic and Histological Analysis: At the end of the study, tumors and other tissues can be collected for analysis of biomarkers (e.g., Axin, β-catenin) by Western blot or immunohistochemistry.

Western Blot Analysis of Wnt Pathway Proteins

- Protein Extraction: Tumor tissue or cell pellets are lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration is determined using a BCA assay.



- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Axin, β-catenin, or other proteins of interest.
- Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC) for Axin and β-catenin

- Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
- Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer.
- Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and nonspecific binding is blocked with a serum-based blocking solution.
- Primary Antibody Incubation: Sections are incubated with primary antibodies against Axin or β-catenin.
- Secondary Antibody and Detection: A biotinylated secondary antibody and a streptavidin-HRP complex are used, followed by visualization with a chromogen such as diaminobenzidine (DAB).
- Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.



 Microscopic Analysis: The staining intensity and localization of the target proteins are evaluated under a microscope.

Conclusion

Basroparib is a promising, orally active, and selective tankyrase inhibitor with a well-defined mechanism of action targeting the Wnt/ β -catenin signaling pathway. Preclinical studies have demonstrated its potent anti-tumor activity in relevant cancer models with a favorable safety profile. The results from the Phase 1 clinical trial have shown that **Basroparib** is safe and well-tolerated in patients with advanced solid tumors, with preliminary signs of clinical activity. Further clinical development of **Basroparib**, particularly in patients with APC-mutant colorectal cancer, is warranted.

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